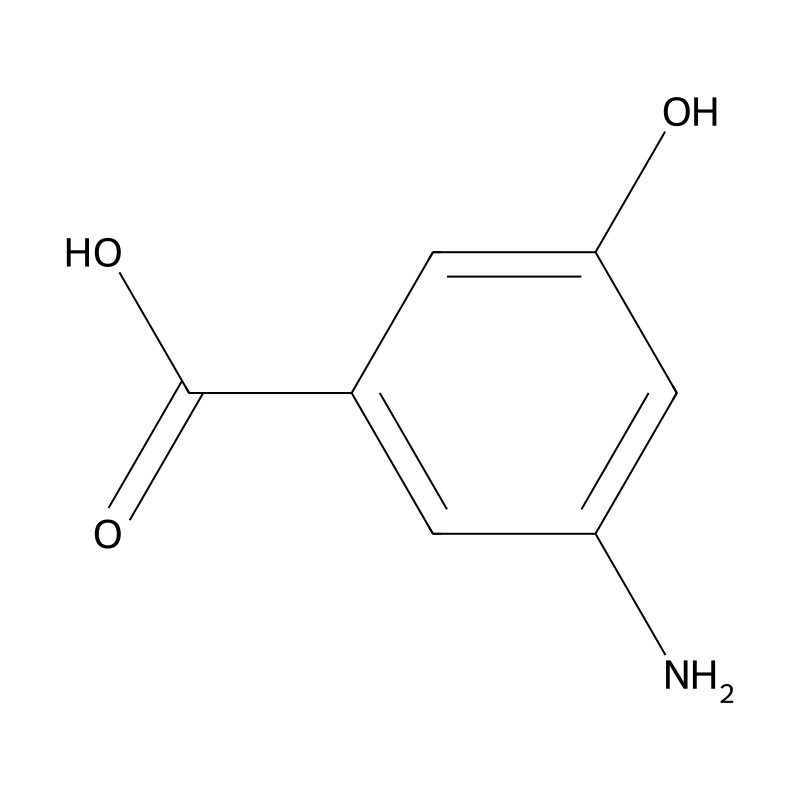

3-Amino-5-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biosynthetic Precursor

3-Amino-5-hydroxybenzoic acid (AHBA) is a well-studied molecule in scientific research, particularly in the field of biochemistry. It serves as a biosynthetic precursor for the mC7N unit found in various ansamycin antibiotics. These antibiotics are known for their antitumor properties.

Examples of AHBA-derived antibiotics include:

- Ansatrienin A

- Geldanamycin

- Mitomycin C

These antibiotics work by inhibiting the heat shock protein 90 (HSP90) pathway, which is essential for the survival of cancer cells.

Research on AHBA's role in the biosynthesis of these antibiotics continues to improve our understanding of their production and potential therapeutic applications.

Additional areas of research:

- AHBA is also being investigated for its potential antimicrobial and antifungal properties.

- Researchers are exploring the use of AHBA in the development of novel antibiotics with improved efficacy and reduced side effects.

3-Amino-5-hydroxybenzoic acid, also known as 3-amino-5-hydroxybenzoate, is a chemical compound with the molecular formula C₇H₇NO₃. It is characterized by an amino group and a hydroxyl group attached to a benzoic acid structure. This compound is a significant biosynthetic precursor for various natural products, particularly antibiotics such as ansamycins and mitomycins. Its role in the aminoshikimate pathway highlights its importance in microbial metabolism and antibiotic synthesis .

AHBA itself does not possess any known direct biological activity. Its importance lies in its role as a precursor molecule in the biosynthesis of various antibiotics. The specific mechanisms of action of these antibiotics vary depending on the specific compound, but generally involve targeting critical cellular processes in bacteria or cancer cells [, ].

The chemical reactivity of 3-amino-5-hydroxybenzoic acid involves several key transformations:

- Aromatization: The compound can undergo aromatization reactions, which are crucial in the biosynthesis of ansamycin antibiotics. This process involves the conversion of specific precursors into the aromatic structure of 3-amino-5-hydroxybenzoic acid.

- Transamination: The enzyme 3-amino-5-hydroxybenzoic acid synthase catalyzes transamination reactions, facilitating the conversion of substrates into amino acids .

- Hydrolysis: Under certain conditions, hydrolysis can occur, leading to the formation of simpler compounds or derivatives .

3-Amino-5-hydroxybenzoic acid exhibits notable biological activities, primarily due to its role as a precursor in antibiotic biosynthesis. It is involved in the production of:

- Ansamycin Antibiotics: These include rifamycins, which are effective against bacterial infections by inhibiting RNA synthesis.

- Mitomycin Antibiotics: Known for their antitumor properties, these antibiotics are used in cancer treatment .

Additionally, research indicates that derivatives of 3-amino-5-hydroxybenzoic acid may possess antioxidant properties and potential neuroprotective effects .

The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved through several methods:

- Biosynthesis: The primary method involves the aminoshikimate pathway in microorganisms, where various enzymes catalyze the conversion of shikimic acid derivatives into 3-amino-5-hydroxybenzoic acid .

- Chemical Synthesis: Laboratory methods include:

3-Amino-5-hydroxybenzoic acid has various applications:

- Pharmaceuticals: It serves as a critical intermediate in synthesizing antibiotics and other pharmaceutical compounds.

- Research: Used in studies focusing on microbial biosynthesis and enzyme mechanisms.

- Biotechnology: Its derivatives are explored for potential uses in drug development and therapeutic applications .

Interaction studies involving 3-amino-5-hydroxybenzoic acid primarily focus on its role in enzyme activity and its interactions with other biochemical pathways. Key findings include:

- Enzyme Interactions: The compound interacts with specific enzymes like 3-amino-5-hydroxybenzoic acid synthase, which plays a vital role in its biosynthetic pathway. Mutations in this enzyme significantly affect the production of antibiotics derived from 3-amino-5-hydroxybenzoic acid .

- Biochemical Pathways: It is involved in complex interactions within metabolic pathways that lead to antibiotic production, highlighting its significance in microbial ecology and pharmacology .

Several compounds share structural similarities with 3-amino-5-hydroxybenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Salicylic Acid | Hydroxyl group on benzene | Precursor for aspirin; anti-inflammatory properties |

| Benzoic Acid | Carboxylic acid group | Used as a food preservative; less bioactive |

| 4-Amino-2-hydroxybenzoic Acid | Amino and hydroxyl groups on benzene | Potential use as an analgesic |

| 2-Aminobenzoic Acid | Amino group on ortho position | Known for its role in dye synthesis |

The uniqueness of 3-amino-5-hydroxybenzoic acid lies in its specific role as a precursor for ansamycin antibiotics, differentiating it from other similar compounds that may not have such potent biological activities or applications .

3-Amino-5-hydroxybenzoic acid possesses the molecular formula C₇H₇NO₃ with a molecular weight of 153.14 g/mol, and is registered under the Chemical Abstracts Service number 76045-71-1. The compound is systematically named as 3-amino-5-hydroxybenzoic acid and represents a monohydroxybenzoic acid derivative that features an additional amino substituent at position 3 relative to the hydroxyl group at position 5. The International Union of Pure and Applied Chemistry name for this compound reflects its substitution pattern on the benzene ring, with the carboxylic acid functional group serving as the primary reference point for numbering.

The structural architecture of 3-amino-5-hydroxybenzoic acid consists of a benzene ring bearing three distinct functional groups: a carboxylic acid group (-COOH), an amino group (-NH₂), and a hydroxyl group (-OH). The InChI identifier for this compound is InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11), which provides a standardized representation of its molecular connectivity. The corresponding InChI Key, QPEJHSFTZVMSJH-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

Physical and Chemical Properties

The physical properties of 3-amino-5-hydroxybenzoic acid reflect its polar nature due to the presence of multiple hydrogen-bonding functional groups. The compound exhibits a melting point of 242°C, indicating substantial intermolecular interactions likely arising from hydrogen bonding between the amino, hydroxyl, and carboxylic acid groups. The predicted boiling point of 453.4±35.0°C demonstrates the compound's thermal stability under standard atmospheric conditions. The density of the compound is calculated to be 1.491±0.06 g/cm³, which is consistent with its compact aromatic structure and polar substituents.

Solubility characteristics of 3-amino-5-hydroxybenzoic acid demonstrate selective dissolution properties depending on the solvent system employed. The compound shows solubility in dimethylformamide at 1 mg/ml and in dimethyl sulfoxide at 3 mg/ml, indicating moderate solubility in polar aprotic solvents. The predicted pKa value of 10.33±0.10 suggests that the compound exhibits basic character, primarily attributed to the amino group, while the carboxylic acid functionality contributes acidic properties. This dual acid-base nature influences the compound's behavior in different pH environments and affects its interactions with biological systems.

Spectroscopic Characterization

Mass spectrometry analysis of 3-amino-5-hydroxybenzoic acid provides detailed fragmentation patterns that confirm its molecular structure and composition. Liquid chromatography-mass spectrometry data reveal characteristic ion peaks at m/z 108.0455 (100% intensity), 152.03523 (32.20% intensity), and 109.02941 (17.20% intensity), which correspond to specific fragmentation pathways of the molecular ion. Additional significant peaks appear at m/z 154.0499 (100% intensity), 136.03944 (13.10% intensity), and 110.06011 (12.90% intensity), providing comprehensive mass spectral fingerprinting for compound identification.

Nuclear magnetic resonance spectroscopy data, particularly proton nuclear magnetic resonance, offers detailed insights into the electronic environment of hydrogen atoms within the molecular structure. The spectroscopic signatures reflect the influence of the electron-withdrawing carboxylic acid group and the electron-donating amino and hydroxyl substituents on the aromatic ring system. These spectral characteristics serve as valuable tools for both qualitative identification and quantitative analysis of the compound in various research applications.

Chemical Database Identifiers and Classification

3-Amino-5-hydroxybenzoic acid is comprehensively catalogued across multiple chemical databases with distinct identifier systems. The compound is listed in PubChem under the Compound Identification Number 127115, providing access to extensive chemical property data and structural information. The European Community number 822-406-4 facilitates regulatory tracking within European chemical registration systems. The Unique Ingredient Identifier UJU6MLE7KP serves as a standardized reference for pharmaceutical and biological applications.

The compound is further classified in specialized databases including the Chemical Entities of Biological Interest database under identifier CHEBI:29507, reflecting its biological significance. The Distributed Structure-Searchable Toxicity database assigns the identifier DTXSID20226947 for toxicological research applications. The Human Metabolome Database entry HMDB0304942 indicates the compound's relevance to metabolic studies and biochemical pathway analysis. The Kyoto Encyclopedia of Genes and Genomes database identifier C12107 connects the compound to metabolic network information and biosynthetic pathway databases.

Biosynthetic Significance and Enzymatic Formation

The biosynthetic formation of 3-amino-5-hydroxybenzoic acid occurs through the specialized aminoshikimate pathway, which represents a modified version of the classical shikimate pathway found in aromatic amino acid biosynthesis. This pathway involves the recruitment of genes for kanosamine formation from other genomes to provide a nitrogenous precursor that serves as the source of the amino functionality. The process begins with the conversion of kanosamine to kanosamine 6-phosphate, followed by transformation to 1-deoxy-1-imino-erythrose 4-phosphate through common cellular enzymes.

The terminal step in 3-amino-5-hydroxybenzoic acid formation is catalyzed by 3-amino-5-hydroxybenzoic acid synthase, a dimeric enzyme that requires pyridoxal 5'-phosphate as a cofactor. The crystal structure of this enzyme from Amycolatopsis mediterranei has been determined to 2.0 Å resolution, revealing a fold similar to the aspartate aminotransferase family of pyridoxal 5'-phosphate-dependent enzymes. The enzyme structure consists of a large domain containing a seven-stranded β-sheet surrounded by α-helices and a smaller domain featuring a four-stranded antiparallel β-sheet with four α-helices.

The active site of 3-amino-5-hydroxybenzoic acid synthase is composed of residues from both subunits of the dimeric enzyme, confirming that catalytic activity requires the dimeric form. In the uninhibited enzyme form, the pyridoxal 5'-phosphate cofactor forms a covalent linkage with Lys188 through an internal aldimine bond. The substrate binding and catalytic mechanism involve sequential steps mediated by this lysine residue, which is positioned to facilitate multiple chemical transformations during the conversion of the aminoshikimate pathway intermediate to the final 3-amino-5-hydroxybenzoic acid product.

Comparative Structural Analysis

Structural comparison of 3-amino-5-hydroxybenzoic acid with related compounds reveals important distinctions in substitution patterns and resulting properties. The compound differs from 4-amino-3-hydroxybenzoic acid, which bears the same functional groups but in different positional arrangements on the benzene ring. This positional isomerism significantly affects the electronic properties and biological activities of these compounds, demonstrating the importance of precise substitution patterns in aromatic systems.

The conjugate base form of 3-amino-5-hydroxybenzoic acid, known as 3-amino-5-hydroxybenzoate, is formed through deprotonation of the carboxylic acid group. This anionic species, with the molecular formula C₇H₆NO₃⁻ and molecular weight of 152.13 g/mol, represents the physiologically relevant form under biological pH conditions. The ionization state significantly influences the compound's solubility, membrane permeability, and interactions with biological macromolecules.

Chemical Property Summary Table

Role in Antibiotic Biosynthesis

3-Amino-5-hydroxybenzoic acid serves as the essential starter unit for the biosynthesis of ansamycin antibiotics, including rifamycin B and streptovaricin C. Incorporation studies using [carboxy-14C]-3-amino-5-hydroxybenzoic acid demonstrated specific incorporation into streptovaricin C by Streptomyces spectabilis, with incorporation rates exceeding 0.1% at 35:1 dilution ratios. When [carboxy-13C]-labeled compound was administered, specific labeling of C-21 (quinone methide carbonyl at 188.3 ppm) in streptovaricin C was observed at twenty-one times natural abundance.

The incorporation mechanism involves the attachment of 3-amino-5-hydroxybenzoic acid to the polyketide synthase complex, where it functions as the initial building block for the assembly of the complex ansamycin structure. This process demonstrates the critical role of this aromatic precursor in determining the final architecture of these clinically important antibiotics. The specificity of incorporation and the consistent labeling patterns observed in multiple ansamycin structures validate the central importance of 3-amino-5-hydroxybenzoic acid in this biosynthetic pathway.

Historical Context and Discovery

The discovery and characterization of 3-amino-5-hydroxybenzoic acid emerged from extensive investigations into the biosynthetic origins of complex natural products, particularly the ansamycin family of antibiotics [3] [9]. The historical development of understanding regarding this compound spans several decades of intensive biochemical research, beginning with structural studies of rifamycin and related antibiotics in the 1970s [14] [15].

Initial recognition of the unique structural motif that would later be identified as derived from 3-amino-5-hydroxybenzoic acid occurred during degradation studies of ansamycin antibiotics [3] [14]. Researchers observed a distinctive six-membered carbocycle carrying an extra carbon and nitrogen in a meta arrangement, designated as the mC7N unit [3] [14]. This structural feature was found to be present across multiple antibiotic families, suggesting a common biosynthetic origin [3] [19].

The breakthrough identification of 3-amino-5-hydroxybenzoic acid as the precursor to mC7N units came through systematic biosynthetic investigations conducted in the early 1990s [14] [15]. Formation of 3-amino-5-hydroxybenzoic acid was demonstrated to occur through a novel variant of the shikimate pathway, representing a significant departure from conventional aromatic amino acid biosynthesis [14] [20].

| Year | Research Milestone | Key Researchers/Institution | Research Focus |

|---|---|---|---|

| 1974-1980 | Discovery of mC7N unit structure in ansamycins | Hornemann, Floss et al. | Structural characterization of ansamycin core |

| 1992 | Identification of 3-amino-5-hydroxybenzoic acid as mC7N precursor via shikimate pathway variant | Floss, Yu et al. | Biosynthetic pathway identification |

| 1998 | Purification and characterization of 3-amino-5-hydroxybenzoic acid synthase enzyme | Kim, Yu, Floss et al. | Enzyme purification and functional analysis |

| 1999 | Crystal structure determination of 3-amino-5-hydroxybenzoic acid synthase | Ealick, Floss et al. | Structural biology of 3-amino-5-hydroxybenzoic acid synthase |

| 2002 | Elucidation of kanosamine role in 3-amino-5-hydroxybenzoic acid biosynthesis | Arakawa, Floss et al. | Nitrogen source identification in pathway |

The enzymatic machinery responsible for 3-amino-5-hydroxybenzoic acid formation was first isolated and characterized in 1998, leading to the identification of 3-amino-5-hydroxybenzoic acid synthase as the terminal enzyme in the biosynthetic pathway [15] [18]. This enzyme, purified from Amycolatopsis mediterranei, was demonstrated to be a dimeric, pyridoxal 5'-phosphate dependent enzyme with pronounced sequence homology to other pyridoxal phosphate enzymes involved in antibiotic biosynthesis [15] [18].

Crystallographic analysis of 3-amino-5-hydroxybenzoic acid synthase in 1999 provided detailed structural insights into the enzyme's catalytic mechanism [12] [18]. The crystal structure revealed an overall fold similar to the aspartate aminotransferase family of pyridoxal phosphate-dependent enzymes, with a large domain containing a seven-stranded β-sheet surrounded by α-helices and a smaller domain consisting of a four-stranded antiparallel β-sheet and four α-helices [12] [18].

Further investigations in the early 2000s elucidated the complete biosynthetic pathway leading to 3-amino-5-hydroxybenzoic acid formation [9] [12]. The pathway was shown to parallel the first three steps of the shikimate pathway but with modification by introduction of glutamine-derived nitrogen at an early stage [16] [20]. This discovery led to the designation of the biosynthetic route as the aminoshikimate pathway [9] [10].

Significance in Natural Product Chemistry

3-Amino-5-hydroxybenzoic acid occupies a position of fundamental importance in natural product chemistry as the biosynthetic precursor to numerous structurally complex and therapeutically significant secondary metabolites [3] [9]. The compound serves as the aromatic starter unit for multiple families of natural products, demonstrating the evolutionary conservation of this biosynthetic strategy across diverse microbial species [10] [19].

The aminoshikimate pathway responsible for 3-amino-5-hydroxybenzoic acid formation represents a remarkable example of biosynthetic innovation, wherein organisms have modified the canonical shikimate pathway to incorporate nitrogen functionality directly into the aromatic precursor [9] [10]. This modification enables the generation of nitrogen-containing aromatic building blocks that serve as starting materials for complex polyketide-nonribosomal peptide hybrid natural products [16] [19].

Research has established that 3-amino-5-hydroxybenzoic acid biosynthesis involves the recruitment of genes for kanosamine formation from other metabolic pathways, demonstrating the modular nature of natural product biosynthetic evolution [9] [12]. Kanosamine serves as the nitrogen source and is phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, which serves as the substrate for aminoshikimate pathway initiation [9] [19].

| Antibiotic Family | Representative Compounds | 3-Amino-5-hydroxybenzoic acid Function | Therapeutic Applications |

|---|---|---|---|

| Ansamycin Antibiotics | Rifamycin B, Geldanamycin, Ansamitocin | mC7N unit precursor for aromatic starter unit | Antibacterial, Antitumor, Heat shock protein inhibition |

| Rifamycin Group | Rifamycin B, Rifampicin, Rifabutin | Benzoic chromophore precursor | Tuberculosis, Mycobacterial infections |

| Geldanamycin Group | Geldanamycin, 17-N-allylamino-17-demethoxygeldanamycin, 17-dimethylaminoethylamino-17-demethoxygeldanamycin | Benzoquinone ansamycin precursor | Cancer therapy, Heat shock protein 90 inhibition |

| Ansamitocin Group | Ansamitocin P-3, Ansamitocin P-4 | Aromatic starter unit precursor | Antitumor, Antibody-drug conjugates |

| Mitomycin Antibiotics | Mitomycin A, Mitomycin B, Mitomycin C | Aminobenzoquinone moiety precursor | Cancer chemotherapy, Deoxyribonucleic acid cross-linking |

The biosynthetic pathway culminating in 3-amino-5-hydroxybenzoic acid formation has been extensively characterized through molecular genetic approaches [10] [16]. Seven genes within the rifamycin biosynthetic cluster have been identified as essential for 3-amino-5-hydroxybenzoic acid formation, with homologous genes found in other ansamycin-producing organisms [16] [17]. This genetic conservation underscores the fundamental importance of 3-amino-5-hydroxybenzoic acid in natural product biosynthesis [10] [19].

The enzyme 3-amino-5-hydroxybenzoic acid synthase exhibits remarkable catalytic versatility, possessing dual catalytic functions within the biosynthetic pathway [9] [19]. As a homodimer, it catalyzes the terminal aromatization reaction converting 5-deoxy-5-aminodehydroshikimic acid to 3-amino-5-hydroxybenzoic acid, while also participating in early pathway steps through complex formation with other enzymes [9] [12].

Industrial applications of 3-amino-5-hydroxybenzoic acid biosynthesis have been developed through metabolic engineering approaches [10] [16]. Heterologous expression systems have been constructed in Escherichia coli, enabling the production of 3-amino-5-hydroxybenzoic acid and downstream polyketide intermediates in genetically tractable hosts [16] [20]. These systems have facilitated both fundamental studies of natural product biosynthesis and potential biotechnological applications [10] [16].

Overview of 3-Amino-5-hydroxybenzoic acid as a mC7N Unit Precursor

The role of 3-amino-5-hydroxybenzoic acid as the universal precursor to mC7N units represents one of the most significant discoveries in natural product biosynthesis research [3] [14]. The mC7N nomenclature reflects the presence of seven carbon atoms and one nitrogen atom arranged in a specific meta-substituted pattern that characterizes this structural motif across diverse natural product families [3] [19].

Formation of mC7N units from 3-amino-5-hydroxybenzoic acid occurs through its incorporation as a starter unit in polyketide synthase-mediated biosynthesis [14] [16]. The compound is activated through adenylation by nonribosomal peptide synthetase-like mechanisms, followed by transfer to the first module of modular polyketide synthases [16] [17]. This activation process enables the subsequent iterative addition of methylmalonyl and malonyl extender units that elaborate the polyketide backbone [14] [19].

The structural diversity of natural products derived from 3-amino-5-hydroxybenzoic acid arises from variations in polyketide synthase architecture and post-polyketide modification enzymes [10] [19]. Ansamycin antibiotics exemplify this diversity, with different family members exhibiting distinct substitution patterns and cyclization modes while retaining the core mC7N structural element derived from 3-amino-5-hydroxybenzoic acid [14] [16].

Rifamycin biosynthesis provides the most thoroughly characterized example of 3-amino-5-hydroxybenzoic acid utilization as an mC7N precursor [15] [17]. The rifamycin polyketide synthase consists of ten colinearly arranged modules that progressively elaborate the 3-amino-5-hydroxybenzoic acid starter unit through sequential condensation reactions [16] [17]. The resulting polyketide chain ultimately cyclizes back to the amino group of the original 3-amino-5-hydroxybenzoic acid moiety, forming the characteristic macrolactam ring structure [15] [16].

Geldanamycin biosynthesis demonstrates an alternative utilization pattern for 3-amino-5-hydroxybenzoic acid as an mC7N precursor [10] [19]. In this system, the aromatic starter unit undergoes oxidative modifications that convert the benzoic acid moiety to a benzoquinone functionality, resulting in the characteristic chromophore of this antibiotic family [10] [14]. The conservation of 3-amino-5-hydroxybenzoic acid utilization across these structurally distinct antibiotic families highlights the fundamental importance of this precursor in natural product chemistry [19] [20].

Mitomycin antibiotics represent a structurally distinct class of natural products that also incorporate 3-amino-5-hydroxybenzoic acid-derived mC7N units [21] [22]. In mitomycin biosynthesis, 3-amino-5-hydroxybenzoic acid combines with D-glucosamine and carbamoyl phosphate to form the complex mitosane core structure [21] [22]. The biosynthetic gene cluster for mitomycin production includes genes homologous to those involved in 3-amino-5-hydroxybenzoic acid formation, confirming the shared biosynthetic origin of the mC7N unit across these diverse natural product families [21] [22].

3-Amino-5-hydroxybenzoic acid is an aromatic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol [1] [2] [3]. The compound is registered under CAS number 76045-71-1 and is also known by several synonyms including AHBA, 3-AHBA, benzoic acid 3-amino-5-hydroxy-, 3-hydroxy-5-aminobenzoic acid, and 5-amino-3-hydroxybenzoic acid [1] [4] [2] [5]. The exact mass of the compound is 153.0426 Da as determined by computational calculations [6] [3].

The structural identity is confirmed by its InChI notation: InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) and its corresponding InChI Key: QPEJHSFTZVMSJH-UHFFFAOYSA-N [2] [5]. The SMILES representation is NC1=CC(O)=CC(=C1)C(O)=O, which clearly shows the presence of amino and hydroxyl functional groups on the benzene ring along with the carboxylic acid group [2] [5].

Physical State and Appearance

At room temperature, 3-amino-5-hydroxybenzoic acid exists as a solid with an off-white to yellow color [1] [7] [8]. The compound is supplied in crystalline powder form and exhibits light sensitivity, requiring storage in dark conditions [9]. For optimal stability, the compound should be stored at 2-8°C under an inert gas atmosphere (nitrogen or argon) [1] [10].

Thermal Properties

The melting point of 3-amino-5-hydroxybenzoic acid shows some variation across different sources. According to CAS Common Chemistry, the compound decomposes at 225-227°C [2], while ChemicalBook reports a melting point of 242°C [1] [10]. This variation may be attributed to different measurement conditions and the tendency of the compound to decompose upon heating rather than undergo clean melting.

The predicted boiling point is 453.4 ± 35.0°C, though this represents a computational estimate rather than an experimentally determined value [1] [10]. The compound demonstrates thermal stability under recommended storage conditions but may undergo decomposition at elevated temperatures [11].

Density and Physical Constants

The predicted density of 3-amino-5-hydroxybenzoic acid is 1.491 ± 0.06 g/cm³ at standard conditions [1] [10]. The polar surface area is calculated to be 83.55 Ų, which influences its solubility characteristics and intermolecular interactions [12]. The predicted logarithm of the partition coefficient (LogP) is 1.25, indicating moderate lipophilicity [12] [13].

Solubility Characteristics

The solubility of 3-amino-5-hydroxybenzoic acid varies significantly depending on the solvent system. In water, the compound exhibits limited solubility with a calculated value of 5.3 mg/mL (0.0346 mol/L) at room temperature using the ESOL prediction model [13].

The compound shows enhanced solubility in organic solvents, particularly in dimethyl sulfoxide (DMSO) at 3 mg/mL and dimethyl formamide (DMF) at 1 mg/mL under room temperature conditions [1] [8] [10]. These experimental solubility values are crucial for determining appropriate solvents for synthetic and analytical applications.

Acid-Base Properties

The predicted pKa value of 3-amino-5-hydroxybenzoic acid is 10.33 ± 0.10 [1] [10], indicating that the compound behaves as a weak acid under physiological conditions. This pKa value reflects the ionization of the carboxylic acid group, with the amino and hydroxyl substituents influencing the overall acidity through electronic effects.

Spectroscopic Properties

UV-Visible Spectroscopy

3-Amino-5-hydroxybenzoic acid exhibits characteristic UV absorption with a maximum at 227 nm [8]. This absorption is attributed to π-π* transitions within the aromatic system, with the electron-donating amino and hydroxyl groups affecting the electronic transitions.

Mass Spectrometry

Mass spectrometric analysis reveals characteristic fragmentation patterns. In LC-MS positive mode, major peaks appear at m/z 108.0455 (100% relative intensity), 152.03523 (32.2%), and 109.02941 (17.2%) [3] [14]. Alternative ionization methods show peaks at m/z 110.060425 (100%), 154.049667 (84.16%), and 136.039566 (58.76%) [3] [14]. These fragmentation patterns are consistent with the loss of functional groups and aromatic ring modifications.

Nuclear Magnetic Resonance

Both ¹H NMR and ¹³C NMR spectroscopic data are available for 3-amino-5-hydroxybenzoic acid, typically recorded in DMSO-d₆ with tetramethylsilane (TMS) as an internal standard [15]. The spectra provide detailed information about the electronic environment of hydrogen and carbon atoms within the molecule, confirming the structural assignment.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands for the functional groups present in the molecule. Key absorptions include aromatic C-H stretching, N-H stretching from the amino group, O-H stretching from the hydroxyl group, and C=O stretching from the carboxylic acid functionality [15] [16].

Computational Properties

Advanced computational calculations provide additional insights into the physicochemical properties of 3-amino-5-hydroxybenzoic acid. The monoisotopic mass is calculated as 153.042593 Da [4], and various thermodynamic properties have been predicted using density functional theory and ab initio methods [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant